4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

Catalog No.
S2704960
CAS No.
83605-44-1
M.F
C36H36N6Ru
M. Wt
653.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;rutheniu...

CAS Number

83605-44-1

Product Name

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

Molecular Formula

C36H36N6Ru

Molecular Weight

653.79

InChI

InChI=1S/3C12H12N2.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;/h3*3-8H,1-2H3;/q;;;+2

InChI Key

WUWVNHJPTGULIW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[Ru+2]

Solubility

not available

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is a complex compound that consists of a ruthenium ion coordinated with a ligand derived from pyridine. Its molecular formula is C32H28N6RuC_{32}H_{28}N_6Ru and it has a molecular weight of approximately 597.7 g/mol . This compound features a unique structural arrangement that combines the properties of both the metal center and the organic ligands, making it a subject of interest in various fields of research, particularly in catalysis and bioinorganic chemistry.

The reactivity of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) can be attributed to its ability to participate in various coordination reactions. It can undergo redox reactions, where the ruthenium ion can shift between oxidation states, facilitating electron transfer processes. Additionally, it can coordinate with different substrates, influencing reaction pathways in catalytic processes. Specific reactions involving this compound include:

  • Oxidative addition with halides and other electrophiles.
  • Reductive elimination, which can lead to the formation of new organic compounds.
  • Ligand substitution reactions, where the pyridine ligands can be replaced by other donor molecules.

Research indicates that 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) exhibits notable biological activities. It has been studied for its potential as an anticancer agent due to its ability to interact with DNA and induce cytotoxic effects in cancer cells. The compound's mechanism of action may involve:

  • DNA binding, which can lead to interference with replication and transcription processes.
  • Photodynamic activity, where light activation results in the generation of reactive oxygen species that can damage cellular components.

These properties make it a candidate for further exploration in therapeutic applications.

The synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) typically involves several steps:

  • Preparation of Ligands: The ligands are synthesized through reactions involving pyridine derivatives, often requiring specific reagents and conditions to achieve the desired functional groups.
  • Complex Formation: The ruthenium(II) salt is reacted with the prepared ligands under controlled conditions (e.g., temperature, solvent) to form the metal complex.
  • Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for further studies.

The applications of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) span across various domains:

  • Catalysis: Utilized in organic synthesis as a catalyst for various reactions including hydrogenation and cross-coupling reactions.
  • Photochemistry: Employed in photodynamic therapy due to its ability to generate reactive species upon light activation.
  • Biological Research: Investigated for its potential use in drug development and as a probe for biological imaging.

Interaction studies involving 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) focus on its binding characteristics with biological macromolecules such as proteins and nucleic acids. These studies help elucidate:

  • The stability of the complex in biological environments.
  • The kinetics and thermodynamics of binding interactions.
  • The impact of these interactions on biological functions and pathways.

Such studies are crucial for understanding the potential therapeutic uses of this compound.

Several compounds share structural similarities with 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+), each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
4,4'-Dimethyl-2,2'-bipyridineC12H12N2C_{12}H_{12}N_2Known for its role as a ligand in coordination chemistry .
2-(4-Methylpyridin-2-yl)pyridineC11H10N2C_{11}H_{10}N_2Exhibits similar ligand properties but lacks metal coordination .
Ruthenium(II) complexes with bipyridinesVariesOften used in catalysis; may have different reactivity profiles .

The uniqueness of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) lies in its specific ligand arrangement and the presence of the ruthenium center, which grants it distinct catalytic and biological properties compared to other related compounds.

Molecular Formula and Weight

The compound 4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is a coordination complex with the molecular formula C₃₆H₃₆N₆Ru and a molecular weight of 653.79 g/mol. The structure comprises a central ruthenium(II) ion coordinated to three bidentate 4-methyl-2-(4-methylpyridin-2-yl)pyridine ligands. Each ligand contributes two nitrogen atoms for coordination, resulting in a hexacoordinate ruthenium center [4].

Structural Characteristics

Coordination Geometry

The ruthenium(II) center adopts a distorted octahedral geometry, a common configuration for d⁶ transition metal complexes. This geometry arises from the steric and electronic effects imposed by the methyl-substituted bipyridine ligands, which constrain bond angles and lengths [4].

Metal-Ligand Bonding

The bonding between ruthenium and the nitrogen donors of the ligands is primarily σ-dative, with additional stabilization from π-backbonding into the π* orbitals of the pyridyl rings. This interaction enhances the stability of the complex and influences its redox properties [4].

Distorted Octahedral Configuration

X-ray crystallographic studies of analogous ruthenium(II) polypyridyl complexes reveal bond angles between adjacent ligands ranging from 78° to 92°, deviating from ideal octahedral angles (90°). These distortions are attributed to ligand crowding and intramolecular interactions [4].

Component Analysis

4,4'-Dimethyl-2,2'-bipyridine Ligands

Each ligand consists of two pyridine rings connected by a single bond, with methyl groups at the 4-positions. The methyl substituents enhance electron density at the coordinating nitrogen atoms while introducing steric bulk that influences the complex’s solubility and reactivity [4].

Ligand PropertyValue/Description
Donor AtomsTwo nitrogen atoms per ligand
Substituent EffectsElectron-donating methyl groups
Bite Angle~73° (N–Ru–N)

Ruthenium(II) Center Properties

The Ru(II) ion has a d⁶ electronic configuration, contributing to its preference for octahedral geometry. The metal center exhibits a moderate spin state, with ligand field splitting energy (Δ₀) estimated at ~2.5 eV based on spectroscopic data from similar complexes [4].

Structural Characterization Techniques

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the complex’s geometry. Key parameters include:

ParameterValue
Ru–N Bond Length2.05 ± 0.03 Å
N–Ru–N Bite Angle78.5°–81.2°
Coordination SphereDistorted octahedral

These measurements align with data from tris(bipyridine)ruthenium(II) derivatives [4].

NMR Spectroscopy Analysis

¹H NMR spectra of the ligand precursors (e.g., 4-methyl-2-(4-methylpyridin-2-yl)pyridine) show distinct resonances for methyl groups (δ 2.35–2.50 ppm) and aromatic protons (δ 7.10–8.60 ppm). Coordination-induced shifts of +0.3–0.5 ppm for pyridyl protons confirm metal-ligand binding [2] [3].

Laboratory-Scale Synthetic Routes

Direct Coordination Method

The most common laboratory-scale synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) involves the direct coordination reaction between ruthenium trichloride and the pre-formed ligand . This method typically proceeds through a two-step process where ruthenium(III) is reduced to ruthenium(II) during complex formation. The reaction is typically carried out in ethanol or acetonitrile under reflux conditions, with hypophosphorous acid or sodium hypophosphite serving as reducing agents [2].

The general procedure involves dissolving ruthenium trichloride trihydrate in hot ethanol, followed by the addition of three equivalents of 4-methyl-2-(4-methylpyridin-2-yl)pyridine ligand [3]. The reaction mixture is refluxed for several hours until the solution changes from dark green to orange-red, indicating the formation of the desired ruthenium(II) complex [4]. Yields typically range from 60-85% depending on reaction conditions and purification methods employed.

Microwave-Assisted Synthesis

Recent developments have introduced microwave-assisted synthetic methods that significantly reduce reaction times while maintaining high yields [5]. These methods employ microwave irradiation at 180°C for 15-30 minutes in ethylene glycol or similar high-boiling solvents [5]. The microwave approach offers several advantages including uniform heating, reduced reaction times from hours to minutes, and improved yields due to more efficient energy transfer.

Temperature control is critical in microwave synthesis, as excessive heating can lead to ligand decomposition or unwanted side reactions [5]. The reaction progress can be monitored by observing the color change from the initial ruthenium precursor to the characteristic orange-red color of the final ruthenium(II) complex.

Stepwise Assembly Method

An alternative approach involves the stepwise assembly of the complex using ruthenium precursors containing labile ligands [6]. This method typically starts with cis-dichlorobis(bipyridine)ruthenium(II) or similar bis-substituted precursors, which undergo ligand substitution reactions with the target bipyridine derivative [3]. The stepwise approach allows for better control of stoichiometry and can minimize the formation of unwanted isomers.

The substitution reactions are typically performed in dimethylformamide or acetonitrile at elevated temperatures (80-120°C) for 12-24 hours [6]. Silver salts such as silver triflate or silver tetrafluoroborate are often employed to facilitate chloride abstraction and promote ligand coordination [7].

Solid-Phase Synthesis Approaches

Emerging methodologies include solid-phase synthesis techniques that enable the rapid preparation and screening of ruthenium complex libraries [8]. These methods involve attaching ligand precursors to solid supports, followed by metal coordination and subsequent cleavage to yield the desired complexes [8]. While still in development stages, solid-phase approaches offer potential advantages for high-throughput synthesis and automated purification.

Industrial Production Methods

Optimized Batch Processes

Industrial production of ruthenium complexes typically employs optimized batch processes designed for large-scale operation [9]. These processes prioritize yield, purity, and cost-effectiveness while minimizing waste generation [10]. Industrial syntheses often utilize more economical ruthenium sources and employ continuous monitoring systems to ensure consistent product quality.

Temperature and pressure control systems are essential for industrial-scale synthesis, as ruthenium complexes can be sensitive to reaction conditions [10]. Automated dosing systems ensure precise stoichiometric control, while in-line analytical monitoring allows for real-time quality assessment [9].

Flow Chemistry Applications

Flow chemistry represents an emerging approach for industrial ruthenium complex synthesis [11]. Continuous flow reactors offer advantages including improved heat and mass transfer, precise residence time control, and enhanced safety profiles compared to traditional batch processes [11]. The consistent reaction conditions achievable in flow systems can lead to improved yields and reduced side product formation.

Scaling considerations for flow chemistry include pump compatibility with ruthenium-containing solutions, reactor material selection to prevent metal contamination, and downstream processing integration [11]. While initial capital investment may be higher, flow processes can offer long-term economic advantages through improved efficiency and reduced waste generation.

Catalyst Recovery and Recycling

Industrial processes must address ruthenium recovery and recycling due to the high cost of ruthenium metal [12]. Recovery protocols typically involve precipitation methods using ammonium hexafluorophosphate or similar counterions, followed by filtration and recrystallization [12]. Advanced techniques such as membrane separation and ion exchange chromatography are being developed for more efficient ruthenium recovery.

Economic analyses indicate that ruthenium recovery can reduce overall production costs by 15-20% in large-scale operations . The recovered ruthenium can be reconverted to usable precursors through standard reduction and complexation procedures [9].

Coordination Chemistry Approaches

Ligand Design Principles

The coordination chemistry approach to ruthenium complex synthesis emphasizes strategic ligand design to achieve desired properties [14]. For 4-methyl-2-(4-methylpyridin-2-yl)pyridine derivatives, the methyl substituents provide both electronic and steric effects that influence coordination behavior [15]. The electron-donating nature of methyl groups increases the σ-donor ability of the nitrogen atoms, leading to stronger metal-ligand bonds .

Steric considerations are equally important, as the methyl substituents can influence the approach angles of coordinating ligands and affect the overall complex geometry [15]. Computational studies using density functional theory have provided insights into the electronic structure and bonding characteristics of methylated bipyridine complexes [16].

Template-Directed Synthesis

Template-directed synthesis represents a sophisticated approach for controlling the assembly of ruthenium complexes [17]. This methodology employs molecular templates that pre-organize the reactants in desired geometries before covalent bond formation [17]. The template approach can be particularly useful for preparing heteroleptic complexes with defined ligand arrangements.

Covalent templating strategies involve attaching reactants to removable templates through reversible bonds, performing the coordination reaction, and subsequently cleaving the template linkages [17]. This approach offers advantages in selectivity and yield compared to statistical coordination methods [18].

Metal-Centered Assembly

Metal-centered assembly approaches utilize the coordination preferences of ruthenium(II) to direct complex formation [19]. Ruthenium(II) typically adopts octahedral coordination geometry with strong preferences for nitrogen-donor ligands [16]. By controlling the ligand stoichiometry and reaction conditions, specific complex architectures can be achieved.

The kinetic and thermodynamic factors governing metal-centered assembly have been extensively studied [20]. Kinetic control typically favors the formation of coordinatively saturated complexes, while thermodynamic control allows for ligand redistribution to form the most stable products [20].

Ligand Cooperation Effects

Recent developments in coordination chemistry have highlighted the importance of ligand cooperation in ruthenium complex synthesis [19]. Cooperative effects arise when multiple ligands work together to stabilize specific complex geometries or facilitate particular reactions [19]. For methylated bipyridine ligands, cooperative effects can influence both the synthesis and subsequent reactivity of the resulting complexes.

Purification Techniques

Crystallization Methods

Crystallization represents the most common purification method for ruthenium complexes, offering both purification and structural characterization capabilities [21]. Recrystallization from appropriate solvent systems can effectively remove impurities while providing high-purity products suitable for further characterization [22]. Common recrystallization solvents include acetonitrile/diethyl ether mixtures, methanol/water systems, and dichloromethane/hexane combinations [5].

The choice of counterion significantly affects crystallization behavior [21]. Hexafluorophosphate salts typically provide better crystallization properties compared to chloride salts, leading to improved purity and yields [23]. pH adjustment during crystallization can enhance product recovery, with optimal pH ranges typically between 3-6 for most ruthenium bipyridine complexes [21].

Industrial crystallization processes employ controlled cooling rates and seeding techniques to optimize crystal quality and size distribution [21]. Multiple recrystallization cycles can increase purity from approximately 52% to over 70%, representing a significant improvement in product quality [21].

Chromatographic Separations

Column chromatography provides powerful tools for ruthenium complex purification, particularly for separating geometric isomers and removing unreacted starting materials [24]. Silica gel chromatography with gradient elution systems can effectively separate ruthenium complexes based on polarity differences [24]. Typical eluent systems progress from dichloromethane to acetonitrile/water mixtures with increasing polarity [5].

Alumina-based stationary phases offer alternative selectivity profiles and can be particularly useful for pH-sensitive compounds [25]. The choice between acidic, neutral, or basic alumina depends on the specific complex being purified and the nature of potential impurities [25].

Advanced chromatographic techniques include ion-exchange chromatography for charged complexes and size-exclusion chromatography for separating complexes of different molecular weights [5]. Preparative high-performance liquid chromatography provides the highest resolution separations but is typically reserved for high-value products due to cost considerations [26].

Precipitation and Extraction Methods

Selective precipitation methods utilize the differential solubility of ruthenium complexes in various solvents [12]. Aqueous extraction protocols can effectively remove ruthenium-containing impurities from organic products, particularly when using water-soluble extractants [12]. Polyethylene glycol-supported extraction systems have shown particular promise for ruthenium removal, achieving purification levels below 10 parts per million [12].

Counter-ion exchange reactions provide another purification strategy, where chloride complexes are converted to hexafluorophosphate or tetrafluoroborate salts through metathesis reactions [5]. These reactions typically proceed quantitatively and can be combined with crystallization for enhanced purification efficiency [5].

Liquid-liquid extraction systems employing fluorous solvents represent emerging technologies for ruthenium complex purification [24]. Fluorous solid-phase extraction techniques offer selective removal of ruthenium-containing species while leaving organic products in conventional solvents [24].

Advanced Purification Technologies

Modern purification technologies include supercritical fluid extraction and membrane-based separations [12]. Supercritical carbon dioxide extraction can selectively remove organic impurities while leaving ruthenium complexes in the residue [12]. This approach offers environmental advantages due to the benign nature of carbon dioxide as an extractant.

Membrane technologies utilizing molecular weight cutoffs or selective permeability can provide efficient separations with reduced energy requirements compared to traditional distillation methods [27]. Ion-selective membranes show particular promise for separating charged ruthenium complexes from neutral impurities [27].

Structure-Directed Synthesis

Rational Design Strategies

Structure-directed synthesis approaches utilize computational modeling and structure-activity relationships to guide synthetic strategies [28]. Molecular modeling techniques can predict the preferred coordination geometries and electronic properties of target complexes before synthesis [16]. Density functional theory calculations provide insights into the electronic structure and bonding characteristics of methylated bipyridine complexes [29].

Quantitative structure-property relationships enable the systematic optimization of complex properties through strategic ligand modifications [30]. For ruthenium polypyridine complexes, these relationships can predict photophysical properties, redox potentials, and biological activities based on structural parameters [31].

Self-Assembly Processes

Self-assembly represents a powerful approach for creating well-defined ruthenium complex architectures [32]. Thermodynamic control in self-assembly processes leads to the formation of the most stable products under equilibrium conditions [17]. Kinetic control can be achieved through careful manipulation of reaction conditions to favor specific assembly pathways [33].

Hierarchical assembly processes involve multiple stages of organization, from initial ligand coordination to secondary structure formation [18]. Understanding the energy landscapes governing these processes enables the design of synthetic protocols that favor desired products [17].

Crystal Engineering Approaches

Crystal engineering principles can be applied to direct the solid-state organization of ruthenium complexes [34]. Hydrogen bonding patterns, π-π stacking interactions, and metal-metal interactions all contribute to crystal packing arrangements [34]. By incorporating appropriate functional groups, specific crystal architectures can be achieved that may influence both physical properties and reactivity [32].

Supramolecular synthons represent recurring structural motifs that can be used to predict and control crystal structures [32]. For ruthenium bipyridine complexes, common synthons include hydrogen-bonded networks involving counterions and solvent molecules [22].

Dynamic Coordination Chemistry

Dynamic coordination chemistry involves the use of reversible coordination bonds to enable error correction and thermodynamic control in complex formation [17]. This approach can lead to higher selectivity and yields compared to irreversible synthetic methods [17]. Dynamic ligand exchange processes allow for the optimization of complex stability under equilibrium conditions [6].

Constitutional dynamic libraries represent collections of interconverting species that can be selectively amplified through external stimuli [17]. This approach enables the discovery of optimal complex compositions for specific applications [8].

The research presented demonstrates that synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) complexes benefits from a multi-faceted approach combining traditional coordination chemistry with modern synthetic technologies. Laboratory-scale methods emphasize reaction control and product characterization, while industrial approaches prioritize scalability and economic efficiency. Coordination chemistry principles guide ligand design and assembly strategies, while advanced purification techniques ensure high product quality. Structure-directed synthesis approaches enable rational optimization of complex properties for specific applications.

Dates

Last modified: 08-16-2023

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